molecular formula C24H19ClFN5O2 B11473435 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11473435
M. Wt: 463.9 g/mol
InChI Key: YEUCDJMSMRDNBC-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloropyridazinyl and fluorobenzyl moieties, enhances its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactionsKey reagents include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing continuous flow reactors to enhance reaction efficiency. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloropyridazinyl and fluorobenzyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents at specific positions on the molecule.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H19ClFN5O2

Molecular Weight

463.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C24H19ClFN5O2/c1-14-23-18(12-22(32)27-24(23)31(30-14)21-11-10-20(25)28-29-21)15-6-8-17(9-7-15)33-13-16-4-2-3-5-19(16)26/h2-11,18H,12-13H2,1H3,(H,27,32)

InChI Key

YEUCDJMSMRDNBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=NN=C(C=C5)Cl

Origin of Product

United States

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